2-Methoxy-3-(4-methylpentyl)pyrazine
CAS No.: 68844-95-1
Cat. No.: VC3770620
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68844-95-1 |
|---|---|
| Molecular Formula | C11H18N2O |
| Molecular Weight | 194.27 g/mol |
| IUPAC Name | 2-methoxy-3-(4-methylpentyl)pyrazine |
| Standard InChI | InChI=1S/C11H18N2O/c1-9(2)5-4-6-10-11(14-3)13-8-7-12-10/h7-9H,4-6H2,1-3H3 |
| Standard InChI Key | HQNJHPJFKOLFHC-UHFFFAOYSA-N |
| SMILES | CC(C)CCCC1=NC=CN=C1OC |
| Canonical SMILES | CC(C)CCCC1=NC=CN=C1OC |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Methoxy-3-(4-methylpentyl)pyrazine is a heterocyclic organic compound with a pyrazine core structure. The pyrazine ring (1,4-diazine) serves as the foundation of this molecule, with a methoxy group at the 2-position and a 4-methylpentyl chain at the 3-position . This structural arrangement contributes to the compound's chemical behavior and functional characteristics.
Physicochemical Properties
The physical and chemical properties of 2-Methoxy-3-(4-methylpentyl)pyrazine are summarized in the following table:
The LogP value of 3.09 indicates that this compound has moderate lipophilicity, suggesting it would preferentially partition into organic phases rather than aqueous environments . This property has implications for its behavior in biological systems and extraction procedures.
Predicted Collision Cross Section Data
Mass spectrometry analysis provides important data for compound identification. The predicted collision cross section (CCS) values for various adducts of 2-Methoxy-3-(4-methylpentyl)pyrazine are presented below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 195.14918 | 145.1 |
| [M+Na]⁺ | 217.13112 | 157.8 |
| [M+NH₄]⁺ | 212.17572 | 152.7 |
| [M+K]⁺ | 233.10506 | 151.2 |
| [M-H]⁻ | 193.13462 | 146.1 |
| [M+Na-2H]⁻ | 215.11657 | 151.4 |
| [M]⁺ | 194.14135 | 147.1 |
| [M]⁻ | 194.14245 | 147.1 |
These collision cross section values are essential for accurate identification of the compound in complex mixtures using ion mobility spectrometry coupled with mass spectrometry.
Analytical Methods and Identification
Chromatographic Analysis
2-Methoxy-3-(4-methylpentyl)pyrazine can be effectively analyzed using reverse phase (RP) High-Performance Liquid Chromatography (HPLC) . The recommended analytical method employs a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid . For mass spectrometry compatible applications, the phosphoric acid can be substituted with formic acid to prevent ion suppression .
The Newcrom R1 HPLC column has been specifically mentioned as suitable for the analysis of this compound . This column belongs to a family of reverse-phase-based columns with low silanol activity, making it particularly appropriate for the analysis of basic compounds like pyrazines .
Retention Indices
The compound is listed in the Kovats Retention Index database, indicating its established chromatographic behavior . Retention indices are valuable for the identification and characterization of volatile compounds in complex mixtures, particularly in fields such as flavor chemistry and food analysis.
Occurrence and Biosynthesis
Biosynthetic Pathway
The biosynthesis of 3-alkyl-2-methoxypyrazines, including 2-Methoxy-3-(4-methylpentyl)pyrazine, has been a subject of research interest. Recent in vivo feeding experiments with stable isotope labeled compounds have revealed that L-leucine and L-serine serve as important precursors for 3-isobutyl-2-methoxypyrazine (IBMP) . This finding provides evidence for a metabolic interface between the biosynthesis of methoxypyrazines and photorespiration in plants .
The identification of genes encoding O-methyltransferases has provided important insights into the final step of methoxypyrazine biosynthesis, though earlier biosynthetic steps remained relatively unexplored until recent discoveries . The elucidation of these pathways contributes to our understanding of how plants produce these aroma compounds.
Applications and Significance
Aroma Properties
As a member of the methoxypyrazine family, 2-Methoxy-3-(4-methylpentyl)pyrazine likely contributes to the characteristic green and earthy aroma notes associated with these compounds . Methoxypyrazines are known for their extremely low odor thresholds, meaning they can impart significant sensory effects even at very low concentrations.
Food and Beverage Applications
The aroma properties of methoxypyrazines make them important compounds in food and beverage industries. These compounds contribute to the distinctive aroma profiles of numerous vegetables and have a strong influence on the aroma of wines . The specific sensory contribution of 2-Methoxy-3-(4-methylpentyl)pyrazine would depend on its concentration and the matrix in which it is present.
Research and Industrial Uses
The analytical methods developed for 2-Methoxy-3-(4-methylpentyl)pyrazine, particularly the HPLC approach discussed earlier, suggest its significance in research settings . The method's applicability to pharmacokinetic studies also indicates potential relevance in pharmaceutical research .
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